Cas no 898785-80-3 (4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone)

4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a brominated aromatic ketone derivative featuring a dioxane-protected aldehyde functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical and agrochemical applications. The presence of the bromo substituent enhances reactivity for cross-coupling reactions, while the dioxane group offers stability under various reaction conditions. Its well-defined structure ensures consistent performance in multi-step syntheses, making it valuable for researchers requiring precise functional group manipulation. The compound is typically handled under inert conditions due to its sensitivity, and its purity is critical for achieving high yields in downstream transformations.
4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone structure
898785-80-3 structure
Product Name:4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
CAS No:898785-80-3
MF:C17H23BrO3
MW:355.266724824905
MDL:MFCD03844234
CID:869777
PubChem ID:24727817
Update Time:2025-11-01

4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
    • 4'-BROMO-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE
    • DTXSID60645916
    • AKOS016023304
    • MS-21498
    • MFCD03844234
    • 898785-80-3
    • 4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
    • MDL: MFCD03844234
    • Inchi: 1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)6-4-3-5-15(19)13-7-9-14(18)10-8-13/h7-10,16H,3-6,11-12H2,1-2H3
    • InChI Key: AWARKPZQJWZYMI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CCCCC1OCC(C)(C)CO1)=O

Computed Properties

  • Exact Mass: 354.08300
  • Monoisotopic Mass: 354.08306g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 4.59130

4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Pricemore >>

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4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:898785-80-3)4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
Order Number:A1190047
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:11
Price ($):418.0
Email:sales@amadischem.com

Additional information on 4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone: A Comprehensive Overview

4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a complex organic compound with the CAS registry number 898785-80-3. This compound belongs to the class of valerophenones, which are derivatives of acetophenone with a five-carbon chain. The presence of a bromine atom at the 4' position and a 5,5-dimethyl-1,3-dioxan substituent at the 5 position introduces unique chemical properties and potential applications in various fields.

The molecular structure of 4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is characterized by its aromatic ring system and the dioxane substituent. The dioxane ring is a six-membered cyclic ether with two oxygen atoms at positions 1 and 3. The dimethyl groups attached to the dioxane ring contribute to its stability and solubility properties. The bromine atom at the para position of the phenyl ring adds electron-withdrawing effects, which can influence the compound's reactivity in various chemical reactions.

Recent studies have highlighted the potential of 4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone in drug discovery and material science. Its unique electronic properties make it a promising candidate for use as a building block in synthesizing bioactive molecules. Researchers have explored its role in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

The synthesis of 4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone involves a series of multi-step reactions. Key steps include the bromination of acetophenone derivatives and subsequent cyclization to form the dioxane ring. Optimization of reaction conditions has been critical in achieving high yields and purity levels for this compound.

In terms of applications, 4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yli valerophenone has shown promise in polymer chemistry due to its ability to act as a cross-linking agent. Its dioxane substituent can participate in Diels-Alder reactions or other cycloaddition processes, making it valuable in creating advanced materials with tailored properties.

From an environmental perspective, understanding the degradation pathways of 4'-Bromo...

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898785-80-3)4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
A1190047
Purity:99%
Quantity:1g
Price ($):418.0
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